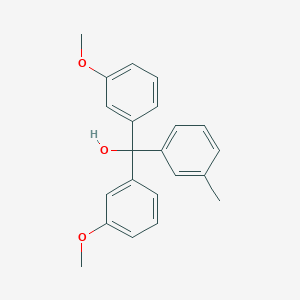
3,3'-Dimethoxy-3''-methyltrityl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dimethoxy-3’'-methyltrityl alcohol is an organic compound with the molecular formula C22H22O3. It is a tertiary alcohol characterized by the presence of methoxy groups and a methyl group attached to a trityl core. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethoxy-3’‘-methyltrityl alcohol typically involves the reaction of 3,3’-dimethoxybenzophenone with methylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
- Dissolve 3,3’-dimethoxybenzophenone in anhydrous ether.
- Add methylmagnesium bromide dropwise while maintaining the reaction mixture at a low temperature.
- Stir the reaction mixture for several hours, allowing the Grignard reagent to react with the ketone.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 3,3’-Dimethoxy-3’'-methyltrityl alcohol may involve similar synthetic routes but on a larger scale. The process typically includes:
- Large-scale preparation of 3,3’-dimethoxybenzophenone.
- Use of automated reactors for the Grignard reaction.
- Continuous extraction and purification systems to isolate the final product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Dimethoxy-3’'-methyltrityl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3’-dimethoxy-3’'-methylbenzophenone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted trityl alcohols with different functional groups.
Applications De Recherche Scientifique
3,3’-Dimethoxy-3’'-methyltrityl alcohol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’-Dimethoxy-3’'-methyltrityl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group, preventing unwanted reactions during synthesis. It may also interact with enzymes or receptors in biological systems, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dimethoxybenzophenone: A precursor in the synthesis of 3,3’-Dimethoxy-3’'-methyltrityl alcohol.
Trityl alcohol: A related compound with similar structural features but lacking the methoxy and methyl groups.
3,3’-Dimethoxy-3’'-methylbenzophenone: An oxidation product of 3,3’-Dimethoxy-3’'-methyltrityl alcohol.
Uniqueness
3,3’-Dimethoxy-3’'-methyltrityl alcohol is unique due to its specific combination of methoxy and methyl groups attached to a trityl core. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C22H22O3 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
bis(3-methoxyphenyl)-(3-methylphenyl)methanol |
InChI |
InChI=1S/C22H22O3/c1-16-7-4-8-17(13-16)22(23,18-9-5-11-20(14-18)24-2)19-10-6-12-21(15-19)25-3/h4-15,23H,1-3H3 |
Clé InChI |
BLAQVLXXHLPVBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(C2=CC(=CC=C2)OC)(C3=CC(=CC=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


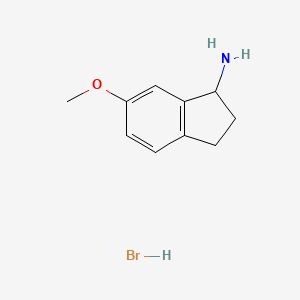


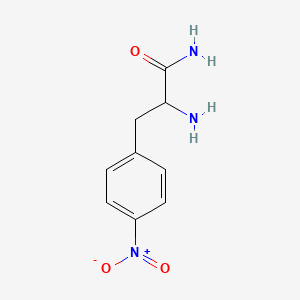
![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 4-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B15286993.png)

![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15287017.png)
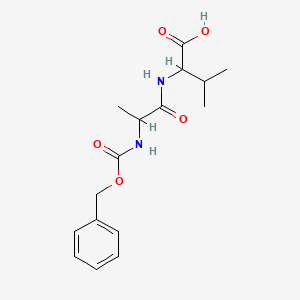
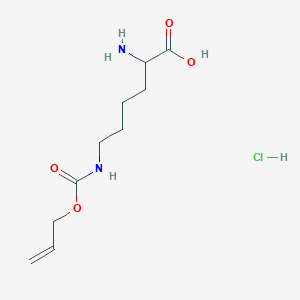


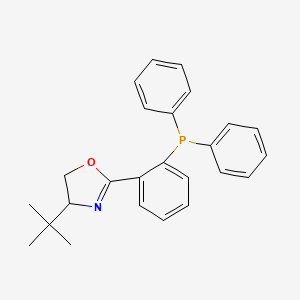
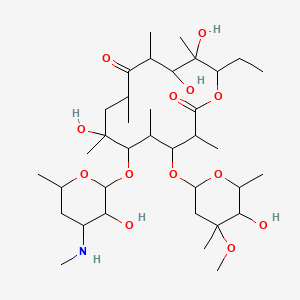
![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
